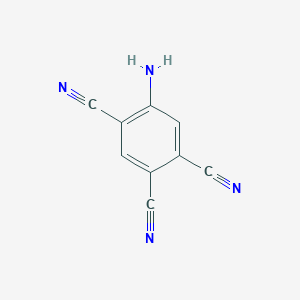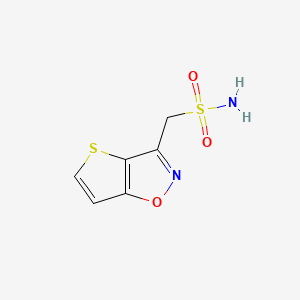![molecular formula C13H10N6 B14316607 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- CAS No. 106538-00-5](/img/structure/B14316607.png)
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to introduce the pyrazine ring and the carbonitrile group. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other substituents using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activity .
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases. .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- can be compared with other similar compounds in the pyrazolopyrazine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrazine ring and exhibit different biological activities and reactivity patterns.
1H-Pyrazolo[3,4-b]quinolines:
1H-Pyrazolo[3,4-b]selenolo[3,2-e]pyrazines: These derivatives contain a selenium atom and have been studied for their unique chemical and biological properties.
The uniqueness of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.
Propriétés
| 106538-00-5 | |
Formule moléculaire |
C13H10N6 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
6-amino-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C13H10N6/c1-8-11-13(17-12(15)10(7-14)16-11)19(18-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,17) |
Clé InChI |
CVVLCRJYOSCQCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/no-structure.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)



